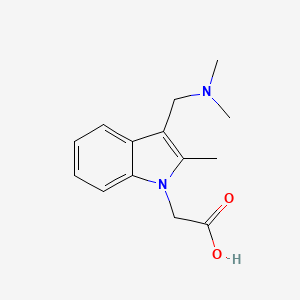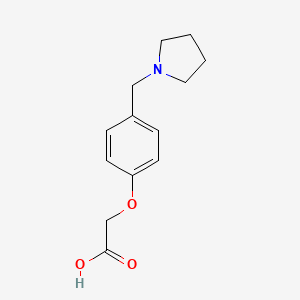
(3-Dimethylaminomethyl-2-methyl-indol-1-yl)-acetic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Bacterial Catabolism of Indole-3-Acetic Acid
Research on the catabolism of indole-3-acetic acid (IAA) by bacteria reveals insights into the microbial degradation pathways of indolic compounds. The study identifies gene clusters (iac and iaa) responsible for the aerobic and anaerobic degradation of IAA, leading to various products and pathways. This research suggests potential biotechnological applications in using microbial processes for the degradation or transformation of indolic compounds, which could be relevant for understanding the metabolism or environmental impact of related chemicals like "(3-Dimethylaminomethyl-2-methyl-indol-1-yl)-acetic acid" (Laird, Flores, & Leveau, 2020).
Indolic Structure Metabolites as Biomarkers
The study on indolic structure metabolites highlights their significance in diagnosing and monitoring various diseases. Indole-3-acetic acid and related metabolites play critical roles in human health, suggesting that understanding the metabolism and function of indolic compounds can contribute to medical research and diagnostic applications (Beloborodova, Chernevskaya, & Getsina, 2020).
Auxin and Plant Growth
Research on auxins, a class of plant hormones that includes indole-3-acetic acid, informs about their crucial role in plant growth and development. Studies demonstrate how auxins regulate various physiological processes in plants, suggesting potential agricultural applications of indolic compounds in enhancing crop productivity and stress resistance (Naser & Shani, 2016).
Disinfection of Wastewater
A review on the use of peracetic acid for wastewater disinfection discusses the effectiveness and environmental impact of acetic acid derivatives in treating water. This may provide insights into the potential applications of related acetic acid compounds, including "this compound," in environmental management and water treatment processes (Kitis, 2004).
Safety and Hazards
Propiedades
IUPAC Name |
2-[3-[(dimethylamino)methyl]-2-methylindol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-12(8-15(2)3)11-6-4-5-7-13(11)16(10)9-14(17)18/h4-7H,8-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZYKTQWDSGTNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)O)CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine](/img/structure/B3163356.png)
![4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde](/img/structure/B3163364.png)
![3-Methoxy-2-[2-(4-methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B3163367.png)
amine](/img/structure/B3163370.png)





![2-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B3163402.png)

